molecular formula C24H28N2O4S B2590107 6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-tosylquinoline CAS No. 866848-37-5

6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-tosylquinoline

Cat. No. B2590107
CAS RN: 866848-37-5
M. Wt: 440.56
InChI Key: LWJIPMYFWMFNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-tosylquinoline” is a derivative of quinazoline . It has been mentioned in the context of therapeutic agents, particularly in relation to bisantrene and its analogs and derivatives . It has also been associated with the inhibition of phosphodiesterase 10A (PDE10A) .

Scientific Research Applications

Novel Alkaloidal System Synthesis

Research conducted by Nagarajan et al. (1994) illustrates the compound's application in the simultaneous formation of 8H-Isoquino[2,1-b][2,7 naphthyridin-8-ones and 13H-Pyrido[4,3:3,4]pyrrolo[2,1-b][3]benzazepin-13-ones. These compounds represent a novel potential alkaloidal system, predicting the presence of unique isomeric ring systems in nature based on biogenetic reasoning. The structural elucidation was achieved through extensive NMR data and single-crystal X-ray studies, showcasing the compound's utility in generating complex molecular architectures relevant to natural alkaloids (Nagarajan, Rodrigues, Nethaji, Vöhler, & Philipsborn, 1994).

Enantioselective Synthesis of Alkaloids

Blank and Opatz (2011) have demonstrated the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids starting from a deprotonated α-aminonitrile derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This process highlights the significance of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in synthesizing biologically active alkaloids, such as laudanidine, armepavine, and laudanosine, through controlled alkylation and subsequent chemoselective transformations (Blank & Opatz, 2011).

Total Synthesis of Marine Alkaloids

Álvarez, Bros, and Joule (1998) reported the total synthesis of isobatzelline B, a marine alkaloid, from 6,7-dimethoxy-4-methylquinoline. This research underscores the compound's utility in the synthetic pathway toward complex natural products, showcasing its versatility in organic synthesis and the potential for discovering new pharmacologically active compounds (Álvarez, Bros, & Joule, 1998).

Synthesis of Damirones A and B

Roberts, Venemalm, Álvarez, and Joule (1994) explored the transformation of 6,7-dimethoxy-4-methylquinoline into the marine alkaloids damirone A and B. The work provides a clear example of how derivatives of 6,7-dimethoxy-4-(4-methylpiperidin-1-yl)-3-tosylquinoline can serve as precursors in the synthesis of ortho-quinone intermediates, pivotal for the generation of compounds with potential biological activities (Roberts, Venemalm, Álvarez, & Joule, 1994).

properties

IUPAC Name

6,7-dimethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-16-5-7-18(8-6-16)31(27,28)23-15-25-20-14-22(30-4)21(29-3)13-19(20)24(23)26-11-9-17(2)10-12-26/h5-8,13-15,17H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJIPMYFWMFNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-tosylquinoline

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